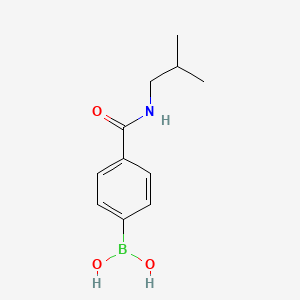

4-(Isobutylaminocarbonyl)phenylboronic acid

Übersicht

Beschreibung

4-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound that contains a boron atom bonded to a phenyl group and a boronic acid functional group . It is involved in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of 4-(Isobutylaminocarbonyl)phenylboronic acid involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method involves the reaction of 4-carboxyphenylboronic acid with thionyl chloride, followed by the addition of concentrated ammonia .Molecular Structure Analysis

The molecular formula of 4-(Isobutylaminocarbonyl)phenylboronic acid is C11H16BNO3 . It contains a boron atom bonded to a phenyl group and a boronic acid functional group.Chemical Reactions Analysis

4-(Isobutylaminocarbonyl)phenylboronic acid is involved in various chemical reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the synthesis of substituted pyrene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Isobutylaminocarbonyl)phenylboronic acid include a melting point of 206-216°C and a density of 1.13g/cm³ .Wissenschaftliche Forschungsanwendungen

1. Glucose-Sensitive Hydrogels for Diabetes Treatment

- Summary of Application: Phenylboronic acid-based hydrogels are being researched for their potential in treating diabetes. These hydrogels can release hypoglycemic drugs, such as insulin, in response to increased glucose levels .

- Methods of Application: The hydrogels are designed to be sensitive to glucose. When glucose levels rise, the hydrogels release insulin. The design of these hydrogels and the mechanism of drug release are areas of active research .

- Results or Outcomes: While this is a promising area of research, the article does not provide specific quantitative data or statistical analyses .

2. Fluorescence Imaging and Tumor Therapy

- Summary of Application: Phenylboronic acid-based functional chemical materials have been used in imaging and tumor therapy. These materials can bind to glycans on the surface of cancer cells, improving cancer cell imaging and tumor treatment .

- Methods of Application: The materials are combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and active targeting of cancer cells and tumors .

3. Proteasome Inhibition for Cancer Treatment

- Summary of Application: 4-(Isobutylaminocarbonyl)phenylboronic acid has been identified as a potent inhibitor of proteasome activity, which is a promising approach in cancer treatment .

- Methods of Application: The compound is used to inhibit the proteasome, a complex that degrades unneeded or damaged proteins within cells. By inhibiting the proteasome, the compound can disrupt the growth of cancer cells .

4. Gene/Drug Delivery via Nanovectors

- Summary of Application: Phenylboronic acid-derived nanovectors are being explored for gene/drug delivery by targeting cell surface glycans .

- Methods of Application: The nanovectors are decorated with phenylboronic acid, which has a strong affinity for sialic acid, typically overexpressed in cancerous cells. This enables the nanovectors to target and deliver the cargo to cancer cells .

5. Laboratory Chemicals

- Summary of Application: 4-(Isobutylaminocarbonyl)phenylboronic acid is used as a laboratory chemical .

- Methods of Application: The specific methods of application can vary widely depending on the particular experiment or procedure being conducted .

- Results or Outcomes: The outcomes can also vary widely, as this compound can be used in a variety of different chemical reactions and processes .

6. Food, Drug, Pesticide or Biocidal Product Use

- Summary of Application: 4-(Isobutylaminocarbonyl)phenylboronic acid can be used in the production or processing of food, drugs, pesticides, or biocidal products .

- Methods of Application: The specific methods of application would depend on the particular product being produced or processed .

- Results or Outcomes: The outcomes would depend on the effectiveness of the product, which could be measured in various ways depending on the specific application .

Safety And Hazards

4-(Isobutylaminocarbonyl)phenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Boronic acids, including 4-(Isobutylaminocarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research. They have found promising applications in self-regulated drug delivery systems for diabetes therapy . The PBA-based glucose-sensitive gels, including hydrogels, microgels, and nanogels, are expected to significantly promote the development of smart self-regulated drug delivery systems .

Eigenschaften

IUPAC Name |

[4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-3-5-10(6-4-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBSEAOPNSRHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378479 | |

| Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Isobutylcarbamoyl)phenyl)boronic acid | |

CAS RN |

850568-13-7 | |

| Record name | {4-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.